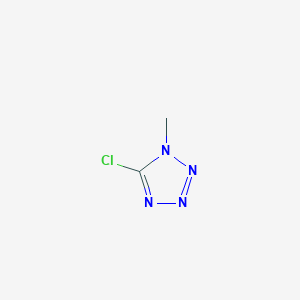

5-chloro-1-methyl-1H-1,2,3,4-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-1-methyl-1H-1,2,3,4-tetrazole is a chemical compound with the CAS Number: 67648-50-4 . It has a molecular weight of 118.53 and is a powder in physical form .

Synthesis Analysis

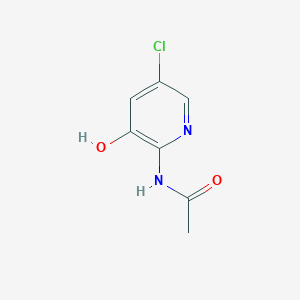

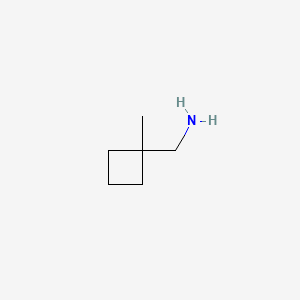

The synthesis of 1H-tetrazole compounds, including 5-chloro-1-methyl-1H-1,2,3,4-tetrazole, can be achieved through various methods. One such method involves the reaction of amines, triethyl orthoformate, and sodium azide, catalyzed by Yb (OTf) 3 . Another approach involves the treatment of organic nitriles with NaN 3 in the presence of iodine or silica-supported sodium hydrogen sulfate .Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-1-methyl-1H-tetraazole . The InChI code is 1S/C2H3ClN4/c1-7-2(3)4-5-6-7/h1H3 .Chemical Reactions Analysis

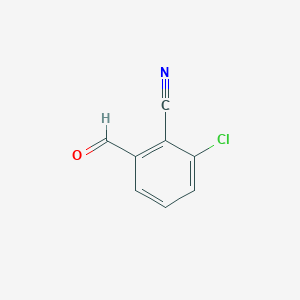

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Physical And Chemical Properties Analysis

This compound has a melting point of 35-36 degrees Celsius .Applications De Recherche Scientifique

1. Structural Analysis and Molecular Docking

Al-Hourani et al. (2015) studied the crystal structure of tetrazole derivatives, focusing on their molecular docking within the active site of the cyclooxygenase-2 enzyme. This research highlights the significance of tetrazoles in understanding molecular interactions in biological systems and their potential use in drug design (Al-Hourani et al., 2015).

2. Energetic Material Development

Klapötke and Stierstorfer (2007) explored the nitration of 5-amino-1-methyl-1H-tetrazole, leading to compounds with properties akin to common explosives like TNT and RDX. This emphasizes the role of tetrazoles in the development of high-energy materials (Klapötke & Stierstorfer, 2007).

3. High-density Energetic Derivatives

Joo and Shreeve (2010) investigated energetic tetrazoles, such as cyanotetrazole and aminotetrazole, highlighting their high nitrogen content and potential in creating environmentally benign energetic materials. This study is crucial for advancing the field of high-energy materials (Joo & Shreeve, 2010).

4. Synthesis Advances in Medicinal Chemistry

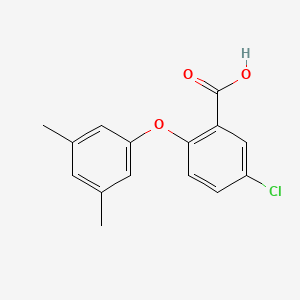

Mittal and Awasthi (2019) reviewed the synthesis of 5-substituted 1H-tetrazoles, highlighting their role in medicinal chemistry, particularly as bioisosteric replacements for carboxylic acids in clinical drugs (Mittal & Awasthi, 2019).

5. Study of Structural and Energetic Properties

Fischer et al. (2013) conducted a comprehensive study on the structural and energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole, evaluating its potential as an energetic material in various applications (Fischer et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-1-methyltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClN4/c1-7-2(3)4-5-6-7/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHZPUBHGIUESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608248 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-methyl-1H-1,2,3,4-tetrazole | |

CAS RN |

67648-50-4 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.